(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUJIVBXVYHWJX-XKNYDFJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685523-06-2 | |
| Record name | 1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685523062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2S)-2-AMINOPROPANOYL)OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E0L880X1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stereochemical Induction via (S)-1-Phenylethylamine
The core octahydroindole structure is often constructed using chiral auxiliaries to enforce stereoselectivity. A key intermediate, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, is synthesized via a diastereoselective intramolecular ring-closure strategy. As detailed in patent, (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol (11) undergoes N-alkylation with ethyl bromoacetate in acetonitrile, yielding a trans-fused octahydroindole ester (15) after mesylation and base treatment. The (S)-1-phenylethyl group ensures retention of the (2S,3aR,7aS) configuration, critical for subsequent functionalization.
Key Reaction Conditions
Hydrogenolysis and Acid Hydrolysis
The chiral auxiliary is removed via hydrogenolysis using palladium on carbon (Pd/C) in ethanol under hydrogen gas, cleaving the N-α-methylbenzyl group to yield the free amine intermediate (16). Subsequent acid hydrolysis with hydrochloric acid generates the hydrochloride salt of the octahydroindole carboxylic acid core.
Catalytic Hydrogenation Approaches
Enantioselective Reduction of Cyclic Enamines
Chinese patent CN101544593A describes an alternative route starting from ethyl 2-oxocyclohexanecarboxylate. Condensation with (S)-1-phenylethylamine forms a cyclic enamine, which undergoes sodium borohydride reduction to install the (1S,2S) stereochemistry. Cyclization via mesylation and elimination produces the octahydroindole framework with >90% enantiomeric purity.
Optimization Insights
-
Solvent Systems : THF/water mixtures improve cyclization yields by stabilizing transition states.
-
Catalyst Recycling : Palladium hydroxide on carbon allows reuse for up to five cycles without significant activity loss.
Resolution of Diastereomeric Mixtures
HPLC-Based Separation
Isolation of the target stereoisomer from synthetic mixtures is achieved using HPLC with a refractive index detector. As demonstrated in, a mobile phase of potassium dihydrogen phosphate (pH 3.0) and acetonitrile (70:30 v/v) resolves (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid from three diastereomers with a resolution factor >2.0.
Table 1: HPLC Resolution Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.8 min (target compound) |
| LOD | 0.1 µg/mL |
Comparative Analysis of Synthetic Routes
Table 2: Yield and Stereoselectivity Across Methods
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antihypertensive Drug Development
One of the primary applications of (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid is as a precursor in the synthesis of antihypertensive medications. It is structurally related to perindopril, an ACE inhibitor used to treat high blood pressure and heart failure. The compound's ability to inhibit angiotensin-converting enzyme (ACE) is crucial for its therapeutic efficacy. Research has shown that modifications to the amino acid side chains can enhance the binding affinity and selectivity for ACE, leading to improved pharmacological profiles .
Enzyme Inhibition Studies
The compound has been utilized in studies focused on enzyme inhibition mechanisms. Its structural analogs have been synthesized to investigate their interactions with various enzymes involved in cardiovascular diseases. For instance, research has demonstrated that modifications to the carboxylic acid group can significantly affect the compound's inhibitory activity against ACE and other related enzymes .
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on derivatives of this compound to identify key structural features that influence ACE inhibition. The study indicated that specific substitutions on the indole ring could enhance biological activity while minimizing side effects .
| Modification | Effect on Activity | Notes |
|---|---|---|
| Methylation at N-position | Increased potency | Improved binding affinity |
| Hydroxyl substitution at C5 | Decreased potency | Steric hindrance observed |
| Carboxyl group modification | Variable effects | Dependent on steric and electronic factors |
Case Study 2: Pharmacokinetic Profiling
Another significant study evaluated the pharmacokinetics of this compound in animal models. The results showed favorable absorption characteristics and a half-life suitable for once-daily dosing regimens. This study highlighted the potential for developing long-lasting antihypertensive therapies based on this compound .
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Trandolapril
- Structure: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid .
- Key Differences : The 3aR configuration (vs. 3aS in the target compound) and the presence of a phenylpropyl-ethoxycarbonyl group.
- Activity : Trandolapril is a prodrug hydrolyzed to trandolaprilat, its active dicarboxylic acid metabolite. The phenylpropyl group enhances lipophilicity, improving tissue penetration .
Perindopril
- Structure: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Ethoxy-1-oxopentan-2-yl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid .
- Key Differences: Substitution with an ethoxy-oxopentyl group instead of a simple aminopropanoyl.
- Role of Target Compound : The target compound is a direct precursor in perindopril synthesis, where further esterification and functionalization yield the prodrug .
Ramiprilat
- Structure: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid .
- Key Differences : A carboxybutyl substituent replaces the ethoxycarbonyl group in trandolapril.
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituent | Prodrug Activation | ACE Inhibition (IC₅₀) | Notable Applications |
|---|---|---|---|---|---|---|
| Target Compound | 240.3 | Octahydroindole | (2S)-2-Aminopropanoyl | No | N/A | Intermediate for ACE inhibitors |
| Trandolapril | 430.5 | Octahydroindole | Ethoxycarbonyl-phenylpropyl | Yes (→ trandolaprilat) | 0.7 nM | Hypertension, heart failure |
| Perindopril | 368.5 | Octahydroindole | Ethoxy-oxopentyl | Yes (→ perindoprilat) | 1.2 nM | Cardiovascular disease |
| Ramiprilat | 416.5 | Octahydroindole | Carboxybutyl | No | 0.5 nM | Hypertension, COVID-19 adjunct |
| (2R,3aS,7aS)-Oic (Epimer) | 169.2 | Octahydroindole | None (free carboxylic acid) | N/A | Inactive | Synthetic intermediate |
Stereochemical and Metabolic Considerations
- Stereochemistry : The 2S,3aS,7aS configuration is critical for ACE binding. Epimerization at the 3a position (e.g., trandolapril’s 3aR) alters pharmacokinetics, reducing half-life and tissue penetration .
- Metabolism : Prodrugs like trandolapril and perindopril require esterase-mediated activation to their dicarboxylic acid forms, whereas the target compound lacks this prodrug design, limiting its direct therapeutic use .
- Impurity Profile : The target compound is identified as "Perindopril Related Compound A" in pharmacopeial standards, emphasizing its role in quality control during drug manufacturing .
Biological Activity
(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as octahydroindole-2-carboxylic acid (Oic), is a bicyclic α-amino acid that exhibits significant biological activity. Its structural properties contribute to its role in various pharmacological applications, particularly in the development of peptide mimetics and as an intermediate in the synthesis of bioactive compounds.
- Molecular Formula : C17H28N2O5
- Molecular Weight : 340.41462 g/mol
- CAS Number : 80875-98-5
Biological Significance
The compound has been studied for its potential applications in drug development, particularly as a building block for peptides and peptidomimetics. Notably, it has been used to enhance the stability and bioavailability of certain therapeutic agents.
Key Biological Activities
-
Bradykinin B2 Receptor Antagonism :
- Oic serves as a surrogate for proline and phenylalanine in bradykinin, a nonapeptide hormone involved in pain and inflammation. Incorporation of Oic into bradykinin analogs has shown to improve their resistance to enzymatic degradation, enhancing their therapeutic potential against cancer and inflammatory diseases .
- ACE Inhibition :
- Antithrombotic Properties :
- Joint Cartilage Protection :
Synthesis and Structure-Activity Relationship
Recent studies have focused on improving synthetic routes for obtaining enantiomerically pure forms of Oic. An efficient method involving trichloromethyloxazolidinone derivatives has been developed, allowing for selective α-alkylation to yield various derivatives with enhanced biological activities .
Case Studies
- Perindopril Development :
- Peptide Design :
Data Tables
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, and how do they influence experimental design?
- Answer : Critical properties include a molecular weight of 205.09 g/mol (exact mass), three hydrogen bond donors, and a topological polar surface area of 49.3 Ų, which impacts solubility and membrane permeability. These parameters guide solvent selection (e.g., polar aprotic solvents) and purification strategies, such as reverse-phase HPLC . The compound’s three stereocenters (determined via X-ray crystallography or chiral chromatography) require stringent stereochemical validation during synthesis .
Q. What methodologies are recommended for synthesizing this compound and its derivatives?
- Answer : A reflux-based approach using acetic acid as both solvent and catalyst is effective for forming indole-2-carboxylic acid derivatives. For example, reacting 3-formyl-1H-indole-2-carboxylate with aminothiazolones under reflux (3–5 hours) yields structurally analogous compounds. Post-synthesis, recrystallization from DMF/acetic acid mixtures ensures purity . Protecting groups may be required to preserve stereochemistry during acylation steps .
Q. How should researchers store this compound to maintain stability?
- Answer : Store as a powder at -20°C for long-term stability (up to 3 years) or in solvent (e.g., DMSO) at -80°C for 1 year. Avoid light exposure and moisture, as indicated by the compound’s sensitivity to hydrolytic degradation .
Advanced Research Questions
Q. How can stereochemical integrity be ensured during the synthesis of this compound?
- Answer : Use chiral auxiliaries or enantioselective catalysts to control the (2S,3aS,7aS) configuration. For example, chiral ligand-exchange chromatography (as applied to octahydroindole-2-carboxylic acid derivatives) resolves stereoisomers post-synthesis . Computational modeling (e.g., density functional theory) predicts energetically favorable conformations, aiding reaction pathway optimization .
Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, NOESY) to validate structural assignments. For stereochemical mismatches, compare experimental optical rotation with calculated values (using tools like Gaussian) or perform X-ray crystallography . Cross-check topological polar surface area (49.3 Ų) against experimental solubility profiles to identify discrepancies .
Q. How can researchers optimize HPLC methods for purity analysis?
- Answer : Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Adjust retention times based on the compound’s logP (estimated via computational tools like MarvinSketch). For chiral separation, employ a Chirobiotic T column with a mobile phase of methanol/ammonium acetate, as validated for similar octahydroindole derivatives .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Answer : Standardize synthesis protocols (e.g., reaction time, temperature) and validate purity (>95% via HPLC) for each batch. Use cell-based assays (e.g., HEK293 or primary neurons) with internal controls (e.g., reference inhibitors) to normalize activity data. Reproducibility issues may arise from residual solvents (e.g., acetic acid), which can be quantified via GC-MS .
Methodological Notes
- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm absolute configuration, referencing analogous octahydroindole compounds .
- Contradiction Resolution : If computational predictions (e.g., NMR chemical shifts via ACD/Labs) conflict with experimental data, re-examine solvent effects or tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
